molecular formula C9H15N3 B8431996 2-(1H-pyrrol-1-ylmethyl)piperazine

2-(1H-pyrrol-1-ylmethyl)piperazine

Cat. No.: B8431996
M. Wt: 165.24 g/mol
InChI Key: RVDMOJPQIBIATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrol-1-ylmethyl)piperazine is a chemical compound of interest in medicinal and organic chemistry, serving as a versatile heterocyclic building block. It features a piperazine ring, a common motif in drug discovery, linked to a pyrrole ring via a methylene bridge . This structure combines two privileged pharmacophores known for their significant biological activities. The piperazine ring is a frequent component in a wide range of therapeutic agents due to its favorable physicochemical properties and ability to improve water solubility . Concurrently, pyrrole and its derivatives are recognized for their diverse pharmacological potential, including anticancer, anti-inflammatory, and antiviral activities . As such, this compound is a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize it in the development of potential enzyme activators, such as for Sirt6, which is a promising target for age-related diseases, cancer, and inflammation . It may also find application in constructing molecular frameworks for probing neurodegenerative diseases . The compound is intended for research purposes as a key intermediate in synthetic chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(pyrrol-1-ylmethyl)piperazine

InChI

InChI=1S/C9H15N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h1-2,5-6,9-11H,3-4,7-8H2

InChI Key

RVDMOJPQIBIATK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CN2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Diversity

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substituents . The substitution pattern dictates pharmacological activity, metabolic pathways, and synthetic accessibility:

Compound Substituent Key Properties/Activities Metabolic Pathways
2-(1H-Pyrrol-1-ylmethyl)piperazine Pyrrole-methyl Hypothesized enhanced π-π interactions; potential CNS modulation (inferred from analogs) Likely oxidation or dealkylation
N-Benzylpiperazine (BZP) Benzyl Psychostimulant; serotonin receptor modulation N-dealkylation to piperazine
1-(Pyridin-2-ylmethyl)piperazine Pyridine-methyl Hg(II) ion detection via PET process; optical properties Not reported
4-Methylpiperazine (Compound 2, ) Methyl at C4 High PARP-1 inhibition (IC₅₀ < 0.015 μM) Oxidation to N-oxide
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonin receptor agonist; anxiolytic effects Hydroxylation and conjugation

Metabolic Stability

The piperazine ring is a metabolic hotspot. For example, 4-methylpiperazine derivatives undergo oxidation, while N-dealkylation is common in benzylpiperazines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-pyrrol-1-ylmethyl)piperazine derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are synthesized by reacting a piperazine core (e.g., 1-(2-fluorobenzyl)piperazine) with electrophilic reagents like propargyl bromide in DMF under basic conditions (K₂CO₃). Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane 1:8) are critical . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to alkylating agent), temperature (room temperature to reflux), and solvent polarity to improve yields.

Q. How can spectroscopic techniques (e.g., ¹H NMR, HRMS) resolve structural ambiguities in piperazine derivatives?

  • Methodology :

  • ¹H NMR : Distinct splitting patterns for piperazine protons (e.g., N-CH₂ groups resonate at δ 2.5–3.5 ppm) and pyrrole/pyridine substituents (aromatic protons at δ 6.5–8.5 ppm) help confirm substitution sites .
  • HRMS : Accurate mass measurements (e.g., ±0.001 Da error) validate molecular formulas. For example, 1-(2-pyridyl)piperazine (C₉H₁₃N₃) has a molecular weight of 163.2196 .
  • Contradiction resolution : Discrepancies between expected and observed data may arise from tautomerism or impurities. Cross-validation with 2D NMR (COSY, HSQC) is recommended .

Q. What safety protocols are essential for handling piperazine derivatives in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, propargyl bromide) .
  • Storage : Keep compounds in airtight containers at 2–8°C to prevent degradation. For corrosive derivatives (e.g., chloroacetyl-piperazines), segregate from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

  • Methodology :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring to enhance cytotoxicity. For instance, fluorobenzyl-piperazine derivatives show improved binding to kinase targets .
  • Substituent effects : Compare bioactivity of pyrrole vs. pyridine substituents. Pyridine derivatives (e.g., 1-(3-nitropyridin-2-yl)piperazine) exhibit stronger π-π stacking in molecular docking .
  • In vitro assays : Use MTT or apoptosis assays (IC₅₀ values) to quantify potency. Correlate results with computational models (e.g., molecular docking using AutoDock Vina) .

Q. What strategies address low solubility of piperazine derivatives in aqueous media during formulation studies?

  • Methodology :

  • Salt formation : Convert free bases to hydrochloride salts (e.g., 1-(4-chlorophenyl)piperazine HCl) to improve water solubility .
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance dissolution. For example, HEPES buffer (pH 7.4) with 10% DMSO is effective for in vitro testing .
  • Prodrug design : Incorporate hydrolyzable groups (e.g., acetyl) that release the active compound in physiological conditions .

Q. How can molecular docking elucidate the binding mechanisms of this compound to neurotransmitter receptors?

  • Methodology :

  • Target selection : Prioritize receptors with known piperazine interactions (e.g., 5-HT₁A, dopamine D₂).
  • Docking workflow :

Prepare ligand structures (e.g., optimize geometry with Gaussian09).

Retrieve receptor PDB files (e.g., 5-HT₁A: 7E2Z).

Perform flexible docking (e.g., Glide SP mode) to identify key interactions (H-bonds with Asp116, hydrophobic contacts with Phe112) .

  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .

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